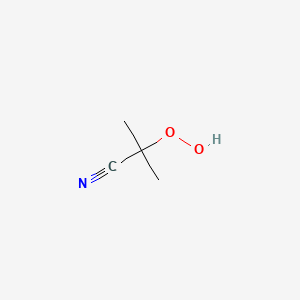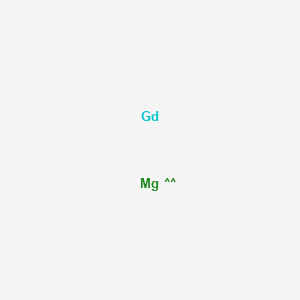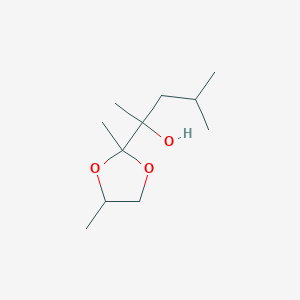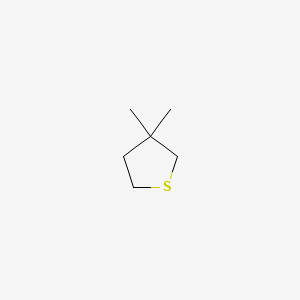
3,3-Dimethyl-thiacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-thiacyclopentane is an organic compound with the molecular formula C6H12S It is a sulfur-containing heterocyclic compound, specifically a thiolane derivative, characterized by a five-membered ring structure with a sulfur atom and two methyl groups attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-thiacyclopentane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 3,3-dimethyl-1,5-pentanedithiol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-thiacyclopentane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiolane form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolanes depending on the reagents used.
Scientific Research Applications
3,3-Dimethyl-thiacyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-thiacyclopentane involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the compound can form bonds with various biomolecules, influencing their function. The compound may also modulate signaling pathways and enzyme activities, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the sulfur atom.
2,5-Dimethyl-3-furoic acid: Another heterocyclic compound with different functional groups and properties.
Uniqueness
3,3-Dimethyl-thiacyclopentane is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical reactivity and potential biological activities compared to similar hydrocarbons and heterocycles .
Properties
CAS No. |
5161-76-2 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
3,3-dimethylthiolane |
InChI |
InChI=1S/C6H12S/c1-6(2)3-4-7-5-6/h3-5H2,1-2H3 |
InChI Key |
AUGREUBIBZBQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


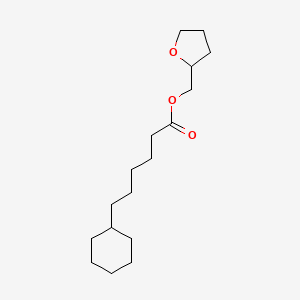
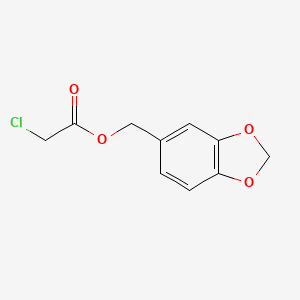


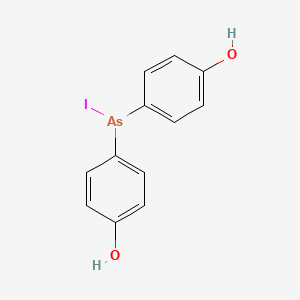

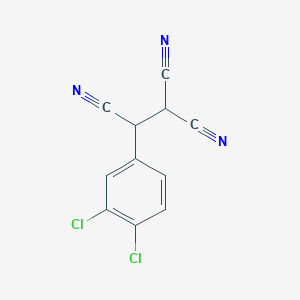


![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
